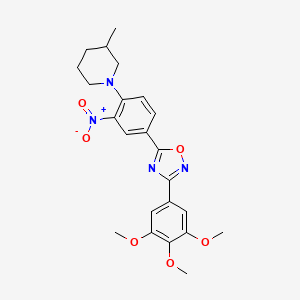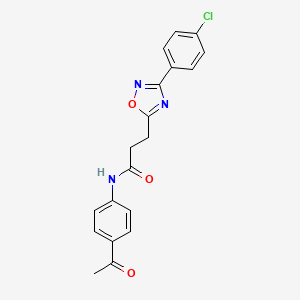
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is a synthetic compound that has been extensively studied for its potential applications in scientific research. This compound belongs to the class of oxadiazole derivatives and is known for its unique chemical structure and properties. In
Mécanisme D'action
The mechanism of action of 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide is not fully understood. However, it is believed to work by inhibiting the activity of certain enzymes and proteins in the body. This compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme that is involved in the production of inflammatory mediators. It has also been found to inhibit the activity of certain protein kinases, which play a key role in the regulation of cell growth and division.
Biochemical and Physiological Effects:
This compound has been shown to have a wide range of biochemical and physiological effects. It has been found to exhibit anti-inflammatory properties by inhibiting the production of inflammatory mediators. This compound has also been shown to have anti-tumor activity by inhibiting the growth and division of cancer cells. Additionally, it has been found to have antimicrobial properties by inhibiting the growth of certain bacteria and fungi.
Avantages Et Limitations Des Expériences En Laboratoire
The advantages of using 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide in lab experiments include its unique chemical structure and properties, as well as its potential applications in the development of new drugs. However, the limitations of using this compound in lab experiments include its relatively high cost and the need for specialized equipment and expertise to synthesize and handle it.
Orientations Futures
There are several potential future directions for research on 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide. One direction is to further explore its potential applications in the development of new drugs for the treatment of various diseases. Another direction is to investigate its mechanism of action in more detail, with the aim of identifying new targets for drug development. Additionally, research could be conducted to optimize the synthesis method for this compound, with the goal of reducing its cost and increasing its availability for scientific research.
Méthodes De Synthèse
The synthesis of 4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide involves several steps. The first step is the synthesis of 3-(p-tolyl)-1,2,4-oxadiazole-5-carboxylic acid, which is then converted to 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid. The final step involves the reaction of 2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetic acid with benzoyl chloride to obtain this compound.
Applications De Recherche Scientifique
4-(2-(2-(3-(p-tolyl)-1,2,4-oxadiazol-5-yl)phenoxy)acetamido)benzamide has been extensively studied for its potential applications in scientific research. It has been found to exhibit a wide range of biological activities, including anti-inflammatory, anti-tumor, and antimicrobial properties. This compound has also been shown to have potential applications in the development of new drugs for the treatment of various diseases.
Propriétés
IUPAC Name |
4-[[2-[2-[3-(4-methylphenyl)-1,2,4-oxadiazol-5-yl]phenoxy]acetyl]amino]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H20N4O4/c1-15-6-8-17(9-7-15)23-27-24(32-28-23)19-4-2-3-5-20(19)31-14-21(29)26-18-12-10-16(11-13-18)22(25)30/h2-13H,14H2,1H3,(H2,25,30)(H,26,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DYMSEGSQUBHRQR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=NOC(=N2)C3=CC=CC=C3OCC(=O)NC4=CC=C(C=C4)C(=O)N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H20N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![N-(1-isobutyl-6-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-methylbenzamide](/img/structure/B7696500.png)


![2-[4-(2,3-dihydro-1H-indole-1-sulfonyl)phenoxy]-N-(prop-2-en-1-yl)acetamide](/img/structure/B7696518.png)
![N-(1-butyl-7-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)cyclohexanecarboxamide](/img/structure/B7696522.png)
![2-[4-(butylsulfamoyl)-2-chlorophenoxy]-N-[(pyridin-2-yl)methyl]acetamide](/img/structure/B7696524.png)

![N-cycloheptyl-2-{N-[(4-methylphenyl)methyl]benzenesulfonamido}acetamide](/img/structure/B7696531.png)





